

Physical properties of 2-Fluoroacrylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoroacrylic acid**

Cat. No.: **B1304059**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Fluoroacrylic Acid**

Introduction

2-Fluoroacrylic acid (2-FAA), with the CAS number 430-99-9, is a fluorinated derivative of acrylic acid that serves as a critical building block in advanced materials science and medicinal chemistry.^[1] The strategic placement of a fluorine atom at the alpha-position of the acrylic acid framework significantly modifies its electronic properties, reactivity, and the characteristics of the resulting polymers.^{[1][2]} This alteration enhances thermal stability, hydrophobicity, and metabolic stability in derivative compounds, making 2-FAA a valuable monomer for synthesizing high-performance fluorinated polymers and a key intermediate for novel pharmaceuticals and agrochemicals.^{[1][2]} This guide provides a comprehensive overview of the core physical properties of **2-Fluoroacrylic acid**, offering field-proven insights and detailed experimental protocols to support its application in research and development.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure of **2-Fluoroacrylic acid** is fundamental to appreciating its chemical behavior and reactivity. The presence of the highly electronegative fluorine atom on the same carbon as the double bond creates a unique electronic environment that governs its physical properties.

- IUPAC Name: 2-fluoroprop-2-enoic acid^[3]
- Synonyms: α -Fluoroacrylic Acid, 2-Fluoropropenoic Acid^[4]

- CAS Number: 430-99-9[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Molecular Formula: C₃H₃FO₂[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

The molecule exhibits a planar geometry around the sp² hybridized carbons of the double bond.[\[2\]](#) The fluorine atom's strong inductive effect influences the acidity of the carboxylic acid group and the reactivity of the vinyl group in polymerization and addition reactions.

Caption: Molecular structure of **2-Fluoroacrylic acid** (C₃H₃FO₂).

Core Physicochemical Properties

The physical properties of **2-Fluoroacrylic acid** are well-documented and consistently reported across various chemical suppliers and databases. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.

Property	Value	Source(s)
Molecular Weight	90.05 g/mol	[2] [3] [4] [5]
Appearance	White to light yellow crystalline powder/solid	[2] [6]
Melting Point	51.5 °C (some sources report 51-52°C)	[2] [5] [7] [8]
Boiling Point	181.3 ± 10.0 °C at 760 mmHg	[2] [4] [6] [7] [8]
Density	1.233 ± 0.06 g/cm ³	[2] [4] [6] [7] [8]
pKa	2.55 - 2.68 at 25°C	[1] [4] [6] [9]
Flash Point	63.5 °C	[2] [7] [8] [9]
Vapor Pressure	0.397 mmHg at 25°C	[8] [9] [10]
Solubility	Highly soluble in water (calculated 673 g/L at 25°C); Miscible with polar solvents.	[1] [2]

Discussion of Properties:

- Melting and Boiling Points: The melting point of 51.5°C indicates that 2-FAA is a solid at standard room temperature, reflecting moderate intermolecular forces in its crystalline state. [2] The relatively high boiling point is attributed to hydrogen bonding through the carboxylic acid group and dipole-dipole interactions enhanced by the polar carbon-fluorine bond.
- Density: The density of approximately 1.233 g/cm³ is higher than its non-fluorinated counterpart, acrylic acid (~1.05 g/cm³). This is a direct consequence of the fluorine atom's high atomic mass relative to its atomic volume.[2]
- Acidity (pKa): With a pKa around 2.55, **2-Fluoroacrylic acid** is a significantly stronger acid than acrylic acid (pKa ≈ 4.25). This increased acidity is a classic example of the inductive effect, where the electronegative fluorine atom withdraws electron density from the carboxylate group, stabilizing the conjugate base and facilitating proton dissociation.
- Solubility: High water solubility is expected due to the polar carboxylic acid group, which can readily form hydrogen bonds with water molecules.[1][2]

Spectroscopic Characterization and Analysis

Spectroscopic analysis is essential for confirming the identity and purity of **2-Fluoroacrylic acid**. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful due to the presence of the ¹⁹F nucleus.

¹H and ¹⁹F NMR Data: Patent literature provides characteristic NMR shifts for **2-Fluoroacrylic acid** dissolved in deuterated chloroform (CDCl₃).[11][12][13]

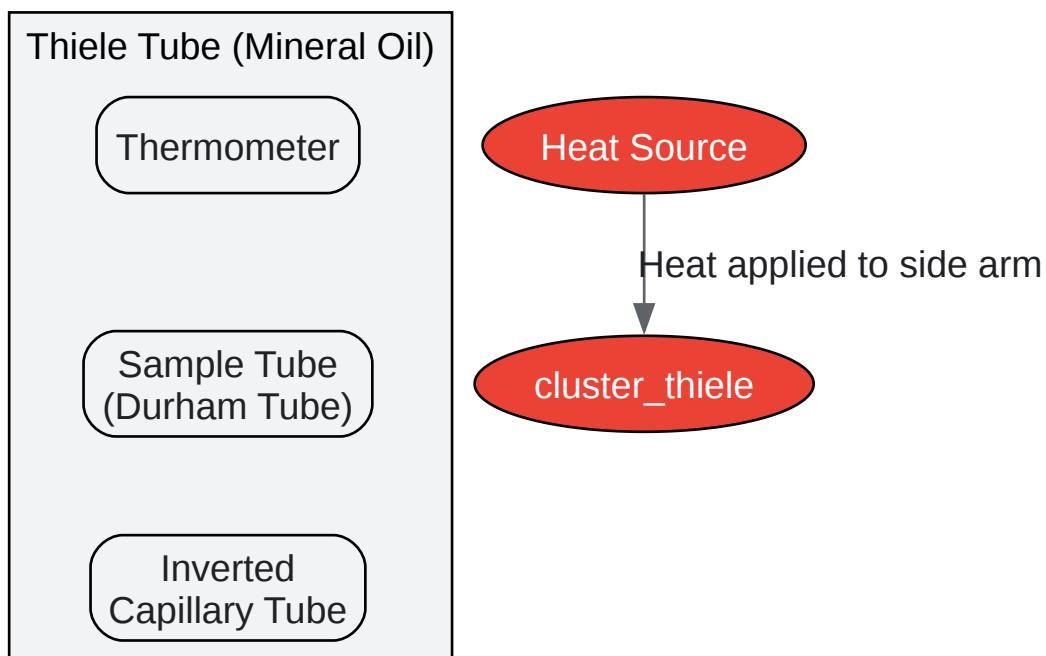
- ¹H NMR (400 MHz, CDCl₃): δ 7.20-7.45 (s, 1H, -COOH), 5.62-6.07 (m, 1H, C=CH₂), 5.17-5.62 (m, 1H, C=CH₂)[11][12][13]
- ¹⁹F NMR (400 MHz, CDCl₃): δ -118.55 (dd, 1F)[11][12][13]

The multiplicity (m, multiplet; dd, doublet of doublets) of the proton and fluorine signals arises from complex spin-spin coupling between the vinyl protons and the fluorine atom across the double bond (geminal and cis/trans H-F couplings).

Protocol: Acquiring High-Resolution NMR Spectra

This protocol outlines a self-validating system for obtaining high-quality ^1H and ^{19}F NMR spectra, crucial for structural verification.

Causality and Experimental Choice:


- Solvent Selection: CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. However, for compounds with exchangeable protons (like the $-\text{COOH}$ proton of 2-FAA), solvents like DMSO-d_6 may be used to observe the acid proton more clearly.
- Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ^1H NMR. For ^{19}F NMR, an external standard like CFCl_3 or a secondary standard is often used.
- ^{19}F -Centric Approach: Given the high sensitivity and wide chemical shift range of the ^{19}F nucleus, it serves as an excellent spectroscopic probe.[14][15][16] A ^{19}F -centered analysis can provide unambiguous structural information even in complex mixtures.[14][15][16]

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **2-Fluoroacrylic acid** and dissolve it in $\sim 0.6\text{-}0.7\text{ mL}$ of a suitable deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube.
- Spectrometer Setup: Tune and shim the spectrometer for the specific probe and solvent to ensure high magnetic field homogeneity.
- ^1H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width encompasses all expected signals (typically 0-12 ppm).
- ^{19}F Spectrum Acquisition: Switch the spectrometer to the ^{19}F nucleus frequency. Acquire a one-dimensional fluorine spectrum. The spectral width should be wide enough to capture the signal (e.g., +50 to -250 ppm). Proton decoupling is often employed to simplify the spectrum, though a coupled spectrum provides valuable J-coupling information.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

- Data Analysis: Calibrate the spectra using the solvent residual peak (for ^1H) or the reference standard (for ^{19}F). Integrate the signals to determine proton ratios and analyze coupling patterns to confirm the structure.

Thiele Tube Setup for Boiling Point Determination

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. zhishangbio.com [zhishangbio.com]
- 2. Buy 2-Fluoroacrylic acid | 430-99-9 [smolecule.com]
- 3. 2-Fluoroacrylic acid | C3H3FO2 | CID 2782523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-FLUOROACRYLIC ACID | 430-99-9 [chemicalbook.com]

- 5. 2-FLUOROACRYLIC ACID | 430-99-9 | INDOFINE Chemical Company [indofinechemical.com]
- 6. 2-FLUOROACRYLIC ACID CAS#: 430-99-9 [m.chemicalbook.com]
- 7. 2-Fluoroacrylic acid, CAS No. 430-99-9 - iChemical [ichemical.com]
- 8. 2-FLUOROACRYLIC ACID - Safety Data Sheet [chemicalbook.com]
- 9. 2-Fluoroacrylic acid | lookchem [lookchem.com]
- 10. Page loading... [guidechem.com]
- 11. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- To cite this document: BenchChem. [Physical properties of 2-Fluoroacrylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304059#physical-properties-of-2-fluoroacrylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com